molecular formula C10H11ClFNO2 B13606438 Methyl (R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate

Methyl (R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate

Cat. No.: B13606438
M. Wt: 231.65 g/mol
InChI Key: RBFNBHWANRSGPG-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate is a chemical compound with the molecular formula C10H12ClFNO2 It is a derivative of phenylalanine, where the phenyl group is substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloro-3-fluorobenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with methylamine to form the corresponding amine.

    Esterification: The amine is then esterified with methanol in the presence of an acid catalyst to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the reductive amination and esterification reactions.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

Types of Reactions:

    Oxidation: Methyl (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine and fluorine positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with enzymes and receptors in the central nervous system.

    Pathways Involved: It modulates neurotransmitter pathways, particularly those involving dopamine and serotonin, which are crucial for neurological functions.

Comparison with Similar Compounds

  • Methyl (2R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate
  • 4-Chloro-3-fluorophenylboronic acid
  • 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol

Comparison:

  • Structural Differences: The position of the amino and ester groups can vary, leading to different stereoisomers.
  • Chemical Properties: The presence of different substituents (e.g., trifluoromethyl group) can significantly alter the compound’s reactivity and biological activity.
  • Applications: While all these compounds have applications in medicinal chemistry, their specific uses can vary based on their unique properties.

This article provides a comprehensive overview of methyl (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H11ClFNO2

Molecular Weight

231.65 g/mol

IUPAC Name

methyl (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate

InChI

InChI=1S/C10H11ClFNO2/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9H,5,13H2,1H3/t9-/m1/s1

InChI Key

RBFNBHWANRSGPG-SECBINFHSA-N

Isomeric SMILES

COC(=O)C[C@H](C1=CC(=C(C=C1)Cl)F)N

Canonical SMILES

COC(=O)CC(C1=CC(=C(C=C1)Cl)F)N

Origin of Product

United States

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